

Application Notes and Protocols for Utilizing AR Degradar-5 in CRISPR Screens

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Compound of Interest

Compound Name: Androgen receptor degrader-5

Cat. No.: B15622001

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Introduction

The Androgen Receptor (AR) is a critical driver of prostate cancer progression, and therapies targeting the AR signaling axis are the cornerstone of treatment for advanced disease.

However, the emergence of resistance, often through AR mutations, amplification, or the expression of splice variants, remains a significant clinical challenge. The development of targeted protein degraders, such as those utilizing Proteolysis Targeting Chimera (PROTAC) technology, offers a promising strategy to overcome resistance by eliminating the AR protein entirely, rather than merely inhibiting its function.

AR degrader-5 is a novel PROTAC designed to induce the degradation of the AR protein. By hijacking the cell's natural protein disposal machinery, AR degrader-5 flags the AR protein for destruction by the proteasome. This approach has the potential to be effective against various forms of AR-driven resistance.

CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology has revolutionized functional genomics, enabling systematic, genome-wide interrogation of gene function. When combined with a potent and specific small molecule like AR degrader-5, CRISPR screens become a powerful tool to:

- Identify genes that sensitize cancer cells to AR degradation.

- Uncover novel mechanisms of resistance to AR degraders.
- Discover synthetic lethal interactions with AR pathway ablation.
- Elucidate the broader cellular consequences of AR degradation.

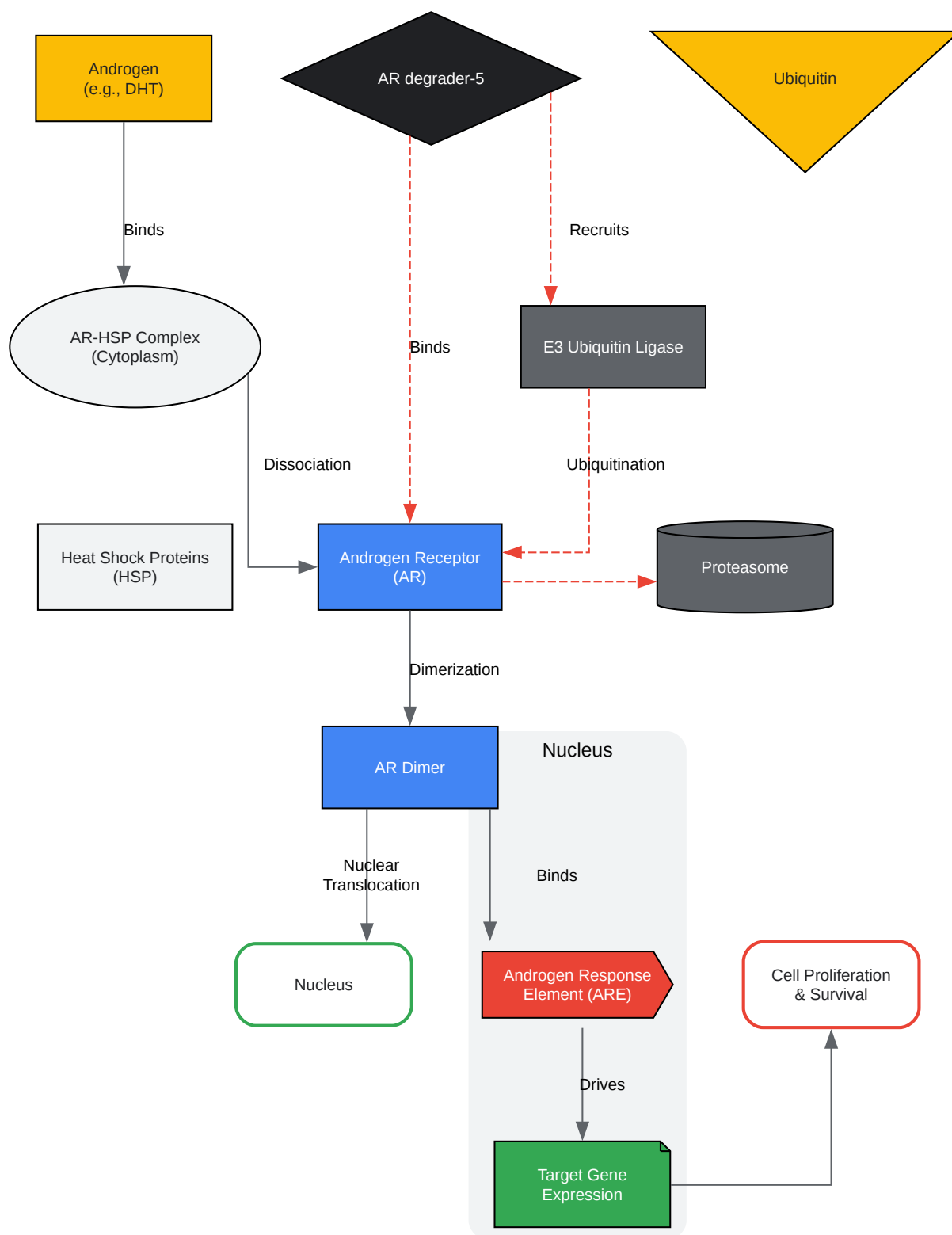
These application notes provide a comprehensive overview and detailed protocols for the use of AR degrader-5 in pooled CRISPR-Cas9 loss-of-function screens.

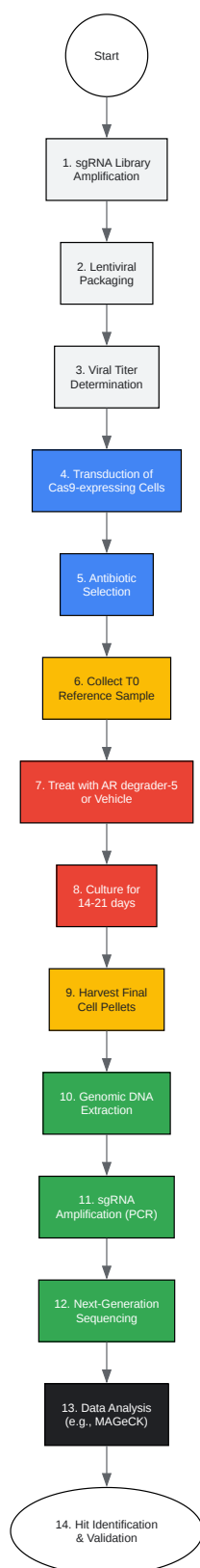
Mechanism of Action of AR Degradar-5

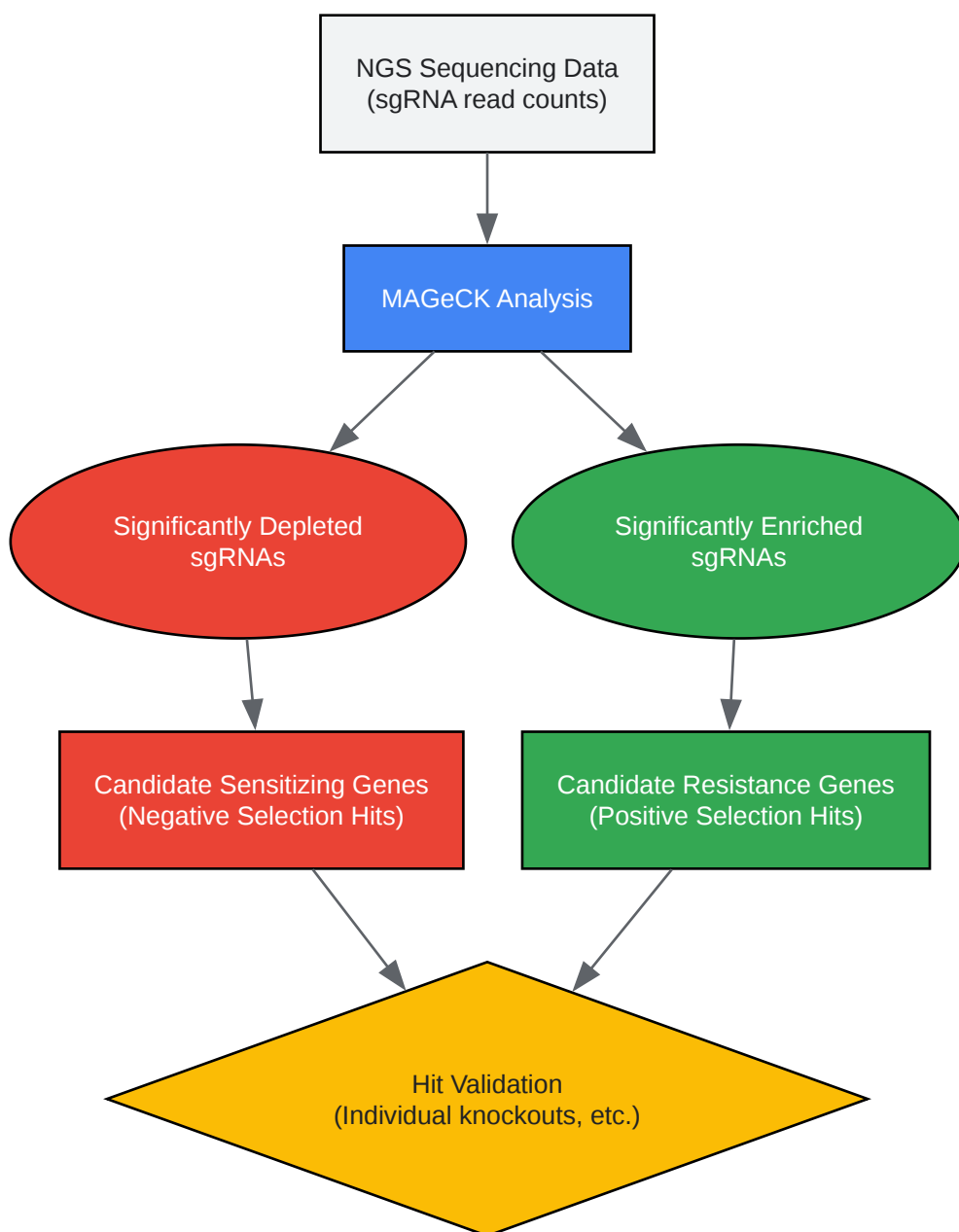
AR degrader-5 is a heterobifunctional molecule composed of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation brings the AR protein into close proximity with the E3 ligase, leading to the ubiquitination of AR. Poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of AR degrader-5 to induce the degradation of multiple AR proteins.

Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer.^[1] In the absence of androgens, AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).^[2] Upon binding of androgens like testosterone or dihydrotestosterone (DHT), AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.^{[2][3]} In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes, recruiting co-activators and the transcriptional machinery to drive the expression of genes involved in cell growth, proliferation, and survival.^{[1][2]}







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